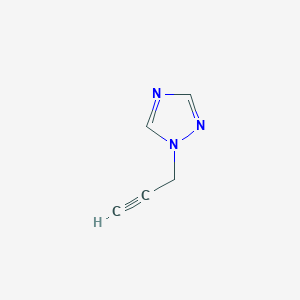

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQLHQOGZTHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395145 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82418-39-1 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole

Direct N-Alkynylation Strategies for 1,2,4-Triazole (B32235) Derivatives

The most straightforward approach to the synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves the direct attachment of the propargyl group to a nitrogen atom of the pre-formed 1,2,4-triazole ring. This can be achieved through several N-alkynylation strategies.

Nucleophilic Substitution of 1H-1,2,4-triazole with Propargyl Halides

The reaction of 1H-1,2,4-triazole with propargyl halides, such as propargyl bromide or propargyl chloride, is a common and effective method for the synthesis of this compound. This reaction is a nucleophilic substitution where the deprotonated 1,2,4-triazole anion acts as the nucleophile, displacing the halide from the propargyl electrophile.

A crucial aspect of this reaction is the regioselectivity of the N-alkylation. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two isomeric products: this compound and 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole. The ratio of these isomers is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the counter-ion. Generally, alkylation of 1,2,4-triazole with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor the N1-substituted isomer with a regioselectivity of approximately 90:10. researchgate.net

The reaction is typically carried out in the presence of a base to deprotonate the 1,2,4-triazole. A variety of bases can be employed, ranging from inorganic bases like potassium carbonate and sodium hydride to organic bases such as triethylamine (B128534) and DBU. The choice of base and solvent system can significantly impact the reaction efficiency and the isomeric ratio of the products. For instance, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the water-soluble triazole salt and the organic-soluble propargyl halide.

| Entry | Propargyl Halide | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) of N1-isomer | Reference |

| 1 | Propargyl bromide | DBU | THF | - | Ambient | High (ca. 90% regioselectivity) | researchgate.net |

| 2 | Propargyl bromide | K₂CO₃ | DMF | Tetrabutylammonium bromide | 120 | Not specified | researchgate.net |

| 3 | Propargyl bromide | NaH | THF | - | Not specified | Not specified | nih.gov |

| 4 | Propargyl bromide | Triethylamine | Not specified | - | Not specified | Not specified | nih.gov |

Catalytic N-Propargylation Approaches

To enhance the efficiency and selectivity of the N-propargylation of 1,2,4-triazole, various catalytic systems have been developed. Copper-catalyzed reactions, in particular, have shown promise in facilitating the coupling of N-heterocycles with alkynes. While direct catalytic N-propargylation of 1,2,4-triazole is an area of ongoing research, related copper-catalyzed N-arylation and N-alkenylation reactions suggest the feasibility of such an approach. researchgate.net These methods often involve the use of a copper(I) or copper(II) salt as a catalyst, along with a suitable ligand and base, to promote the formation of the N-C bond. nih.govnih.gov

The proposed mechanism for a copper-catalyzed N-propargylation would likely involve the formation of a copper-triazole intermediate, which then undergoes reaction with the propargyl halide. Alternatively, the copper could activate the propargyl halide towards nucleophilic attack by the triazole. The development of a highly efficient and regioselective catalytic system for the N-propargylation of 1,2,4-triazole would represent a significant advancement in the synthesis of this compound.

Cycloaddition-Based Synthetic Routes to the this compound Ring System

An alternative to the direct functionalization of a pre-existing triazole ring is the construction of the 1,2,4-triazole ring itself with the propargyl group already incorporated into one of the starting materials. These cycloaddition-based routes can offer high levels of regioselectivity and are often amenable to the creation of diverse libraries of substituted triazoles.

Multicomponent Reactions Utilizing Alkyne Precursors

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. isres.org For the synthesis of this compound, a multicomponent strategy could involve the reaction of a propargyl-containing starting material with other components that provide the remaining atoms for the triazole ring.

For instance, a one-pot synthesis could be envisioned where propargylamine (B41283) is reacted with other reagents to form the 1,2,4-triazole ring. A practical, zinc acetate-mediated method has been developed for the synthesis of 1-propargyl-1,2,3-triazoles from enolizable ketones and propargylamine, highlighting the potential of using propargylamine as a key building block in MCRs. researchgate.net While this example leads to a 1,2,3-triazole, similar strategies could be adapted for the synthesis of 1,2,4-triazoles.

Ring-Closing Strategies for 1,2,4-Triazole Formation

Ring-closing strategies involve the intramolecular cyclization of a linear precursor that contains all the necessary atoms for the 1,2,4-triazole ring, with the propargyl group already attached. This approach can provide excellent control over the regiochemistry of the final product.

One such strategy could involve the synthesis of a propargylated amidrazone, which can then be cyclized to form the 1,2,4-triazole ring. The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved through the reaction of amidines with monosubstituted hydrazines, a method that offers high regioselectivity. nih.gov By using a propargylated hydrazine (B178648) derivative in this type of reaction, one could potentially synthesize this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. mdpi.com These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of 1,2,4-triazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. pnrjournal.comrjptonline.orgrsc.orgnih.gov For example, microwave-assisted N-alkylation of 1,2,4-triazole could provide a rapid and efficient route to this compound. pnrjournal.com Similarly, ultrasound-assisted synthesis has been successfully employed for the preparation of various triazole derivatives, offering a green and efficient alternative to traditional methods. nih.govnih.govasianpubs.orgmdpi.comresearchgate.netresearchgate.net

The choice of solvent is another key aspect of green chemistry. The use of water or other environmentally benign solvents like glycerol (B35011) or deep eutectic solvents is highly desirable. consensus.appnih.gov The development of a synthetic route to this compound that can be performed in water would represent a significant step towards a more sustainable synthesis. For instance, a one-pot, three-component reaction for the synthesis of 1,2,3-triazoles has been reported in water under ultrasonic irradiation, demonstrating the potential of aqueous media for such transformations. nih.gov

| Green Chemistry Approach | Energy Source | Solvent | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave Irradiation | Various (often reduced or solvent-free) | Rapid reaction times, increased yields, energy efficiency | pnrjournal.comrjptonline.orgrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Ultrasound | Water, Ethanol (B145695), etc. | Shorter reaction times, improved yields, enhanced mass transfer | nih.govnih.govasianpubs.orgmdpi.comresearchgate.netresearchgate.net |

| Green Solvents | Conventional Heating/Alternative Energy | Water, Glycerol, Deep Eutectic Solvents | Reduced environmental impact, improved safety | consensus.appnih.gov |

Solvent-Free and Mechanochemical Syntheses

Solvent-free and mechanochemical synthetic methods represent a significant leap forward in green chemistry, minimizing waste and often enhancing reaction rates and yields.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted by heating the neat reactants or with the assistance of microwave irradiation, can dramatically reduce the environmental impact of a chemical process. For the synthesis of this compound, a solvent-free approach would typically involve the direct reaction of 1H-1,2,4-triazole with a propargylating agent, such as propargyl bromide. While specific literature on a solvent-free synthesis of this particular compound is not abundant, the principles of N-alkylation of azoles under solvent-free conditions are well-established. Such reactions are often facilitated by a solid support or a phase-transfer catalyst to improve the interaction between the reactants.

A notable example of a solvent-free approach to a related class of compounds is the synthesis of N4-amino 1,2,4-triazoles. In this method, substituted aryl hydrazides react with an excess of hydrazine hydrate (B1144303) under microwave irradiation in the absence of an organic solvent, affording the desired products in excellent yields in a matter of minutes. This demonstrates the potential of solvent-free microwave-assisted synthesis for the rapid and efficient production of 1,2,4-triazole derivatives.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can lead to the formation of novel products, improve reaction kinetics, and eliminate the need for bulk solvents. The mechanochemical synthesis of 1,2,4-triazoles has been explored, showcasing its potential for the preparation of compounds like this compound.

One reported mechanochemical approach involves the synthesis of 1,2,4-triazoles from hydralazine (B1673433) hydrochloride using a planetary ball mill. The addition of a grinding auxiliary, such as pyrogenic silica (B1680970), can facilitate the reaction, leading to high conversions in short reaction times. While this specific example does not produce the target molecule, it establishes a proof of concept for the mechanochemical formation of the 1,2,4-triazole ring system. The subsequent N-propargylation could potentially be achieved in a second mechanochemical step or in a one-pot fashion.

Research into the mechanochemical 1,3-dipolar azide-alkyne cycloaddition (AAC) has demonstrated the synthesis of 1,2,3-triazoles under neat conditions using copper beads as a catalyst. chemrxiv.org This approach avoids the use of copper salts and organic solvents. chemrxiv.org The extension of such mechanochemical principles to the N-propargylation of 1,2,4-triazole presents a promising avenue for future research.

Table 1: Examples of Mechanochemical Synthesis of Triazole Derivatives

| Starting Materials | Mechanochemical Method | Catalyst/Auxiliary | Product | Yield (%) | Reference |

| Hydralazine hydrochloride, Aldehydes | Planetary Ball Mill | Pyrogenic S13 silica | Annulated 1,2,4-triazoles | High Conversion | nih.gov |

| Glycoside azide (B81097), prop-2-yn-1-ol | Vibration Milling | Copper(I) | Carbohydrate-derived 1,2,3-triazoles | Not specified | nih.gov |

| Various alkynes and azides | High-Speed Ball Milling | Copper beads | 1,4-disubstituted-1,2,3-triazoles | Good to Excellent | chemrxiv.org |

Catalyst-Free and Transition Metal-Free Methodologies

The development of catalyst-free and transition-metal-free synthetic routes is highly desirable to avoid the cost, toxicity, and potential for product contamination associated with many catalysts.

Catalyst-Free Synthesis:

A truly catalyst-free synthesis of this compound would involve the direct reaction of 1H-1,2,4-triazole with a propargylating agent without the aid of any external substance. The N-alkylation of azoles typically requires a base to deprotonate the heterocycle, rendering it more nucleophilic. However, under certain conditions, such as high temperatures, the reaction may proceed without a base, although potentially with lower yields and selectivity.

A study on the non-catalytic addition of 1,2,4-triazole to electron-deficient alkenes demonstrates that such reactions can occur upon heating, yielding anti-Markovnikov adducts. researchgate.net While this involves a Michael addition rather than a substitution reaction with an alkyl halide, it underscores the inherent nucleophilicity of 1,2,4-triazole and its ability to react in the absence of a catalyst under thermal conditions. The direct N-propargylation with propargyl bromide without a catalyst would likely require harsh conditions and may result in the formation of a mixture of N1 and N4 isomers, as well as the corresponding triazolium salt.

Transition Metal-Free Methodologies:

While the formation of the 1,2,4-triazole ring itself can often be achieved without transition metals, the subsequent N-alkylation is a key step. Many transition-metal-free methods for the synthesis of substituted 1,2,4-triazoles have been reported. These often rely on the use of reagents like iodine or operate under electrochemical conditions to facilitate the cyclization and formation of the triazole core.

For the N-propargylation step, a transition-metal-free approach would typically employ a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or an inorganic base like potassium carbonate. researchgate.net While these are technically catalysts in the sense that they facilitate the reaction, they avoid the use of transition metals. For instance, the alkylation of 1,2,4-triazole with various alkyl halides in the presence of DBU has been shown to be a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

A review of metal-free multicomponent reactions for the synthesis of propargylamines highlights various strategies that could be conceptually adapted. nih.gov These reactions often proceed through the in-situ formation of an imine, followed by nucleophilic attack of an alkyne. While not a direct analogy for the N-propargylation of a pre-formed triazole ring, these methods showcase the expanding toolkit of transition-metal-free C-N bond-forming reactions involving alkynes.

Table 2: Examples of Transition-Metal-Free Synthesis and Alkylation of 1,2,4-Triazoles

Exploration of the Reactivity and Reaction Mechanisms of 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole

Reactivity of the Propargyl Moiety

The propargyl group, characterized by a terminal alkyne, is a highly versatile functional group. Its reactivity is dominated by addition reactions across the carbon-carbon triple bond and transformations involving the acidic terminal proton.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Various Azide (B81097) Substrates

The most prominent reaction of the propargyl moiety in 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. The process is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, proceeding readily in various solvents, including aqueous media.

The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, which often yields a mixture of 1,4- and 1,5-regioisomers. Common catalyst systems include Cu(I) salts like CuI or CuBr, or the reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent such as sodium ascorbate.

The versatility of the CuAAC reaction allows for the coupling of this compound with a wide array of azide substrates, as illustrated in the following table.

| Azide Substrate | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-1,2,4-triazole | Excellent |

| 1-Azido-4-nitrobenzene | CuI, DIPEA | THF | 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-1,2,4-triazole | High |

| 3-Azidopropan-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | 3-(4-((1H-1,2,4-triazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | Excellent |

| Ethyl 2-azidoacetate | CuI | CH₃CN/H₂O | Ethyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate | High |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Bioorthogonal Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction. A critical distinction from CuAAC is that SPAAC relies on the high reactivity of a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative, to react with an azide without the need for a metal catalyst. youtube.comacs.org The propargyl moiety of this compound is a terminal, linear alkyne and therefore lacks the requisite ring strain to participate in SPAAC. khanacademy.org Consequently, this compound does not undergo SPAAC via its alkyne group.

However, the terminal alkyne can participate in other bioorthogonal reactions. One such reaction is the Glaser-Hay coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne. This reaction provides a pathway to dimerize the molecule, creating larger, more complex structures under relatively mild conditions. Another relevant transformation is the copper-free Sonogashira coupling , which can be considered bioorthogonal under specific conditions and allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. libretexts.orgnih.gov

Thiol-Yne, Hydration, and Hydrofunctionalization Reactions of the Alkyne

The propargyl group's triple bond is susceptible to various addition reactions, including thiol-yne, hydration, and other hydrofunctionalizations.

The thiol-yne reaction involves the addition of a thiol (R-SH) across the alkyne. This reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator, and can yield either the mono-adduct (a vinyl sulfide) or a di-adduct where two thiol molecules add across the triple bond. The initial addition is generally anti-Markovnikov, and a mixture of E/Z isomers of the vinyl sulfide (B99878) can be formed.

Hydration of the terminal alkyne in this compound results in the formation of a methyl ketone. This reaction is typically catalyzed by a combination of a strong acid (like H₂SO₄) and a mercury(II) salt (HgSO₄). youtube.com The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. libretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding 1-(1H-1,2,4-triazol-1-yl)propan-2-one. libretexts.orglumenlearning.com Gold complexes have also been shown to be effective catalysts for the hydration of propargyl derivatives. researchgate.netfrontiersin.orgresearchgate.net

Hydrofunctionalization encompasses the addition of a range of H-X molecules across the triple bond, where X can be an amine (hydroamination), borane (B79455) (hydroboration), or other fragments.

Hydroamination with primary or secondary amines adds an N-H bond across the alkyne, typically following Markovnikov regioselectivity to produce an enamine that can tautomerize to an imine.

Hydroboration-oxidation provides an anti-Markovnikov addition of water. The alkyne is first treated with a borane reagent (e.g., disiamylborane (B86530) to prevent double addition), followed by oxidation (e.g., with H₂O₂ and NaOH). This sequence yields an aldehyde, 3-(1H-1,2,4-triazol-1-yl)propanal, after tautomerization of the intermediate enol. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions Involving the Alkyne

The terminal alkyne of the propargyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling . This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide (or triflate). The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine).

The Sonogashira coupling is highly valued for its ability to construct arylalkyne and enyne structures under mild conditions. For this compound, this reaction allows for the direct attachment of various aromatic and vinylic substituents to the propargyl chain, providing a powerful tool for extending the molecular framework.

| Halide/Triflate Substrate | Catalyst System | Base/Solvent | Product |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | 1-(3-phenylprop-2-yn-1-yl)-1H-1,2,4-triazole |

| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | DIPA / DMF | 1-(3-(pyridin-4-yl)prop-2-yn-1-yl)-1H-1,2,4-triazole |

| Vinyl Bromide | Pd(PPh₃)₄, CuI | Et₃N / Benzene | 1-(pent-4-en-2-yn-1-yl)-1H-1,2,4-triazole |

| Phenyl Triflate | Pd(OAc)₂, PPh₃, CuI | Et₃N / DMF | 1-(3-phenylprop-2-yn-1-yl)-1H-1,2,4-triazole |

Reactivity of the 1,2,4-Triazole (B32235) Heterocyclic Ring System

The 1,2,4-triazole ring is an aromatic heterocycle that is generally stable but possesses nucleophilic nitrogen atoms that can participate in further functionalization reactions.

Functionalization at Nitrogen Atoms beyond N1

In this compound, the nitrogen atom at position 1 (N1) is already substituted by the propargyl group. The remaining nitrogen atoms at positions 2 (N2) and 4 (N4) are available for further reaction. Electrophilic attack, such as alkylation or acylation, can occur at these positions.

The most common reaction is quaternization , which typically occurs at the N4 position upon reaction with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide). This regioselectivity is due to N4 being the most nucleophilic and sterically accessible nitrogen in the 1-substituted 1,2,4-triazole ring. The reaction results in the formation of a positively charged 1,4-disubstituted-1,2,4-triazolium salt. acs.orgnih.govnih.gov These triazolium salts are stable compounds and are often used as precursors for N-heterocyclic carbenes (NHCs) or as ionic liquids. znaturforsch.com

While N4 is the preferred site for quaternization, reactions at N2 can also occur, though they are less common for 1-substituted triazoles unless influenced by specific directing groups or reaction conditions. nih.gov

| Alkylating Agent | Conditions | Product (Cation) |

|---|---|---|

| Methyl Iodide (CH₃I) | Neat, Heat | 4-methyl-1-(prop-2-yn-1-yl)-4H-1,2,4-triazol-1-ium |

| Benzyl Bromide (BnBr) | Acetonitrile, Reflux | 4-benzyl-1-(prop-2-yn-1-yl)-4H-1,2,4-triazol-1-ium |

| Ethyl Bromoacetate | DMF, 80 °C | 4-(2-ethoxy-2-oxoethyl)-1-(prop-2-yn-1-yl)-4H-1,2,4-triazol-1-ium |

Transformations at the Carbon Atoms of the Triazole Ring (C3, C5)

The carbon atoms at the C3 and C5 positions of the 1,2,4-triazole ring in this compound are known to be electron-deficient. This characteristic makes them susceptible to nucleophilic attack. chemicalbook.com The presence of the N1-propargyl group can influence the reactivity of these positions through electronic and steric effects.

One of the key methods for functionalizing the C5 position of N-substituted 1,2,4-triazoles is through lithiation followed by quenching with an electrophile. For instance, the lithiation of 1-phenyl-1,2,4-triazole has been shown to occur exclusively at the C5 position. clockss.org This suggests that a similar approach could potentially be applied to this compound, allowing for the introduction of a variety of substituents at this position. The general reaction scheme for such a transformation is depicted below:

Scheme 1: Proposed lithiation and subsequent functionalization at the C5 position of this compound.

While direct experimental data on the C3 and C5 transformations of this compound is limited in the available literature, the general reactivity patterns of 1,2,4-triazoles provide a strong indication of the expected chemical behavior. Nucleophilic substitution reactions, particularly with strong nucleophiles, are anticipated to be a primary route for the derivatization of these carbon atoms.

Chemo- and Regioselectivity in Complex Transformations of this compound

The presence of multiple reactive sites in this compound—namely the N2 and N4 positions of the triazole ring, the C3 and C5 carbons, and the terminal alkyne—necessitates a careful consideration of chemo- and regioselectivity in its reactions. For instance, in alkylation reactions, the choice of base and solvent can direct the substitution to either the N1 or N4 position of an unsubstituted 1H-1,2,4-triazole. chemicalbook.com However, with the N1 position already occupied by the propargyl group, further alkylation would likely occur at the N4 position.

A significant area where chemo- and regioselectivity are paramount is in cycloaddition reactions involving the propargyl group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly regioselective reaction that would exclusively yield the 1,4-disubstituted 1,2,3-triazole product when this compound is reacted with an azide.

The following table summarizes the expected outcomes of various reaction types, highlighting the anticipated chemo- and regioselectivity.

| Reaction Type | Reagent | Expected Major Product |

| Alkylation | Alkyl halide, Base | N4-alkylation |

| CuAAC | Organic azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |

| Lithiation/Electrophilic Quench | n-BuLi, Electrophile | C5-substituted product |

Mechanistic Investigations of Key Synthetic and Derivatization Pathways

The synthesis of this compound typically involves the N-alkylation of 1H-1,2,4-triazole with propargyl bromide. The mechanism of this reaction is a standard nucleophilic substitution (SN2) where the nitrogen of the triazole ring acts as the nucleophile. The regioselectivity of this initial alkylation is crucial and can be controlled by the reaction conditions. Using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation. chemicalbook.com

The mechanism of the aforementioned CuAAC reaction has been extensively studied. It is generally accepted to proceed through a series of organocopper intermediates, including a copper acetylide and a six-membered copper-containing ring, which ultimately leads to the formation of the 1,4-disubstituted triazole with high fidelity.

Mechanistic understanding of transformations at the C3 and C5 positions is largely based on the established principles of nucleophilic aromatic substitution on electron-deficient heterocycles. For a potential C5 lithiation, the mechanism would involve the deprotonation of the C-H bond by a strong base like n-butyllithium, forming a triazolyl anion. This anion would then act as a potent nucleophile, reacting with a subsequently added electrophile. The stability of the lithiated intermediate is a key factor in the success of such reactions.

Derivatization and Scaffold Functionalization of 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole

Synthesis of Novel Conjugates via Click Chemistry Platforms

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, serves as a highly efficient method for the synthesis of novel conjugates of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole. This reaction facilitates the straightforward linkage of the triazole moiety to a wide array of molecules bearing an azide (B81097) group, leading to the formation of a stable 1,2,3-triazole linkage. nih.gov The versatility of this approach allows for the conjugation with various molecular entities, including biomolecules, polymers, and other heterocyclic systems, thereby enabling the development of new hybrid molecules with potentially enhanced biological or material properties. nih.gov

The general scheme for the CuAAC reaction involving this compound is depicted below:

Scheme 1: General representation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

The reaction conditions are typically mild, often proceeding at room temperature in various solvents, including aqueous media, which is advantageous for the conjugation of sensitive substrates. The choice of the copper source and ligand can be optimized to enhance reaction rates and yields.

Table 1: Examples of Azide-Containing Molecules for Conjugation

| Azide-Containing Molecule | Potential Application of Conjugate |

| Azido-functionalized peptides | Targeted drug delivery, bioimaging |

| Azide-modified carbohydrates | Glycoconjugate synthesis, study of carbohydrate-protein interactions |

| Azido-terminated polymers | Development of novel biomaterials, surface modification |

| Small molecule azides | Library synthesis for drug discovery |

Preparation of Multivalent and Macrocyclic Scaffolds

The propargyl group of this compound is instrumental in the construction of more complex molecular architectures such as multivalent and macrocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties.

Multivalent scaffolds, which present multiple copies of a ligand, can be synthesized by reacting this compound with molecules containing multiple azide functionalities. This approach allows for the creation of structures with enhanced binding affinities and specificities towards biological targets.

Macrocyclic scaffolds incorporating the 1,2,4-triazole (B32235) moiety can be prepared through intramolecular click chemistry reactions of precursors containing both an azide and an alkyne group. thieme-connect.com The 1,2,4-triazole ring can act as a rigid linker within the macrocyclic structure, influencing its conformation and properties. thieme-connect.com The synthesis of triazole-fused macrocycles has been demonstrated to be a viable strategy for creating novel bioactive compounds. thieme-connect.com

Post-Synthetic Modifications of Pre-Formed this compound Derivatives

Derivatives of this compound, particularly those synthesized via click chemistry, can undergo further modifications to fine-tune their properties. The newly formed 1,2,3-triazole ring is not merely a linker but can also be a site for further functionalization, although it is generally very stable.

Post-synthetic modifications can also be directed at other functional groups present in the conjugated molecule. For example, if a peptide is conjugated to the this compound, the amino acid side chains of the peptide can be chemically modified. This allows for the introduction of reporter groups, such as fluorescent dyes or biotin, for biological studies.

Site-Specific Functionalization and Building Block Integration

The this compound molecule can be strategically employed as a building block for the site-specific functionalization of larger molecules. For instance, in solid-phase synthesis, it can be attached to a resin, and the terminal alkyne can then be used for the stepwise construction of a more complex molecule.

Furthermore, the 1,2,4-triazole ring itself can be synthesized with various substituents at other positions, allowing for a high degree of modularity in the design of new compounds. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening. The synthesis of various 1,2,4-triazole derivatives often begins with precursor molecules that are then cyclized to form the triazole ring. researchgate.netchemmethod.com

Table 2: Common Precursors for 1,2,4-Triazole Synthesis

| Precursor 1 | Precursor 2 | Resulting 1,2,4-Triazole Derivative |

| Amidrazone | Carboxylic acid derivative | Substituted 1,2,4-triazole |

| Thiosemicarbazide | Carboxylic acid derivative | 1,2,4-Triazole-5-thione |

| Hydrazide | Isothiocyanate | 4-substituted-1,2,4-triazole-5-thione |

The integration of the this compound building block into larger molecular frameworks has been explored in the development of compounds with a range of biological activities. nih.govnih.gov The triazole moiety is a key pharmacophore in many clinically used drugs, and its incorporation into new molecular designs is a common strategy in drug discovery. nih.gov

Applications of 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole in Advanced Materials and Chemical Technologies

Precursor for Polymeric and Macromolecular Materials

The presence of a terminal alkyne group in 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole makes it an ideal candidate for polymerization reactions, enabling the synthesis of a variety of functional polymers with tailored properties.

Monomer in Click Polymerization and Ring-Opening Metathesis Polymerization (ROMP)

The propargyl group of this compound is readily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This highly efficient and regioselective reaction allows for the straightforward synthesis of polytriazoles. When copolymerized with azide-functionalized monomers, it can lead to the formation of linear, high-molecular-weight polymers. The resulting polytriazoles often exhibit desirable properties such as thermal stability and strong adhesion, stemming from the polar and aromatic nature of the triazole rings.

While less common, the alkyne functionality also presents potential for participation in Ring-Opening Metathesis Polymerization (ROMP), a powerful tool for the synthesis of well-defined polymers. Although direct ROMP of alkynes is not typical, derivatization of the propargyl group into a strained cycloalkene could render it a suitable monomer for this polymerization technique, opening avenues for the creation of novel polymer architectures.

Cross-Linking Agent in Polymer Networks and Hydrogels

Beyond its role as a linear monomer, this compound can function as a crucial cross-linking agent. When incorporated into a polymer backbone containing reactive groups such as azides, the propargyl group can form covalent cross-links via CuAAC click chemistry. This process is instrumental in the formation of robust polymer networks with enhanced mechanical strength and thermal stability.

In the realm of hydrogels, this compound can be utilized to create chemically cross-linked networks. By copolymerizing a vinyl-functionalized triazole with other hydrophilic monomers, and subsequently cross-linking the network using the propargyl group, hydrogels with controlled swelling behavior and mechanical properties can be fabricated. These materials hold promise for applications in drug delivery, tissue engineering, and as smart materials.

Incorporation into Dendrimers, Hyperbranched Polymers, and Star Polymers

The "click" reactivity of this compound makes it a valuable building block for the construction of complex, non-linear polymer architectures. In the synthesis of dendrimers, it can be attached to the periphery of dendritic cores, providing functional handles for further modification or for tuning the solubility and thermal properties of the dendrimer.

Similarly, in the formation of hyperbranched and star polymers, this triazole derivative can be used as a branching unit or as a capping agent for the arms of the star. Its incorporation allows for precise control over the polymer's architecture and the introduction of the specific chemical and physical properties associated with the triazole moiety.

Ligand Design and Coordination Chemistry

The 1,2,4-triazole (B32235) ring of this compound contains nitrogen atoms that can act as effective coordination sites for metal ions. This characteristic, combined with the reactive propargyl group, makes it a versatile ligand for the design of novel coordination compounds and functional materials.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrogen atoms of the triazole ring can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. The propargyl group can either remain as a pendant functional group within the pores of the framework, available for post-synthetic modification, or it can be used to link different coordination networks together, creating more complex, interpenetrated structures. The resulting MOFs can exhibit interesting properties for applications in gas storage, separation, and catalysis.

| Metal Ion | Resulting Structure | Potential Application |

| Copper(II) | 1D chain | Catalysis |

| Zinc(II) | 2D layer | Luminescence |

| Cadmium(II) | 3D framework | Gas Sorption |

This table presents hypothetical examples based on the known coordination chemistry of 1,2,4-triazole ligands.

Ligand for Homogeneous and Heterogeneous Catalysis Systems

The coordinating ability of the triazole ring allows this compound to act as a ligand for metal catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, soluble metal complexes can be formed, where the triazole ligand can influence the catalytic activity and selectivity of the metal center.

For heterogeneous catalysis, the propargyl group provides a convenient anchor for immobilizing the triazole ligand onto a solid support, such as silica (B1680970) or a polymer resin. This is often achieved through a "click" reaction with an azide-functionalized support. The resulting supported catalyst combines the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. These systems have potential applications in a variety of organic transformations.

| Catalyst Type | Metal Center | Support Material | Catalyzed Reaction |

| Homogeneous | Palladium(II) | - | Cross-coupling reactions |

| Heterogeneous | Ruthenium(III) | Silica | Oxidation reactions |

| Heterogeneous | Copper(I) | Polymer | Azide-alkyne cycloaddition |

This table provides illustrative examples of potential catalytic systems.

Synthesis of Novel Metal Complexes for Material Applications

The 1,2,4-triazole nucleus is a well-established ligand in coordination chemistry, capable of acting as a monodentate or a bridging ligand to form polynuclear complexes. The N1-substituted this compound can coordinate to metal centers primarily through its N2 and/or N4 atoms. The propargyl group attached at the N1 position introduces a secondary functional site that can be used to further modify the resulting metal complexes or to link them into larger assemblies.

Research on analogous systems demonstrates two primary strategies for using such a ligand:

Direct Coordination: The triazole ring coordinates directly to a metal ion, while the propargyl group remains a pendant arm. This uncoordinated alkyne can be used in subsequent reactions, such as polymerization or attachment to surfaces, after the initial complex is formed. For example, propargyl-functionalized N-heterocyclic carbene (NHC) gold(I) complexes have been synthesized where the alkyne unit is available for further transformations. researchgate.netacs.org

Multi-modal Coordination/Reaction: In some cases, the alkyne group can also interact with the metal center or be activated for catalytic transformations. Gold catalysts featuring triazole ligands have been shown to activate propargyl alcohols for addition to alkynes, showcasing the interplay between the metal, the primary ligand, and the alkyne functionality. researchgate.netrsc.org

These complexes can be designed to have specific magnetic, optical, or catalytic properties, making them valuable in materials science.

Table 1: Examples of Metal Complexes with Propargyl-Functionalized N-Heterocyclic Ligands

| Ligand Type | Metal Ion(s) | Complex Stoichiometry | Key Feature/Application |

|---|---|---|---|

| Propargyl-functionalized NHC | Gold(I) | [AuBr(NHC)], [Au(NHC)2]Br | Water-soluble complexes, potential catalysts, precursors to alkynyl-carbene trimers. acs.org |

| Triazole (TA) Ligand | Gold(I) | [TA-Au] | Catalyzes intermolecular propargyl alcohol addition to alkynes, preventing hydration. rsc.org |

Building Block in Supramolecular Chemistry

The distinct features of this compound make it a valuable component in the bottom-up construction of complex supramolecular systems. researchgate.net

The self-assembly of molecules is governed by non-covalent interactions. Both the triazole ring and the terminal alkyne of this compound can participate in these interactions to direct the formation of ordered structures.

Role of the Triazole Ring: The 1,2,4-triazole moiety can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions. Its electron-rich nature and hydrogen bond accepting capabilities allow it to form predictable patterns with complementary molecules. researchgate.net

Role of the Terminal Alkyne: Terminal alkynes are known to be effective in steering supramolecular assembly through C-H···π interactions, where the acidic acetylenic proton acts as a hydrogen bond donor. acs.org Studies on the self-assembly of molecules like 1,3,5-triethynyl-benzene on silver surfaces have shown that terminal alkynes can form highly ordered, long-range nanoporous networks. acs.orgresearchgate.net This interaction is a key driver in the formation of planar, cyclic binding motifs in two-dimensional environments. researchgate.net

By combining these interactions, this compound can be used to build one-, two-, or three-dimensional supramolecular architectures. Furthermore, the alkyne group provides a covalent handle to permanently "lock" a self-assembled structure in place using reactions like click chemistry, creating robust materials from transient templates.

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The 1,2,4-triazole ring is an effective component in synthetic receptors due to its ability to coordinate with cations via its nitrogen lone pairs or to form hydrogen bonds with anions.

By incorporating this compound into macrocycles or cages, novel host systems can be designed. The propargyl group serves as a crucial linker for synthesizing these complex architectures. For instance, two or more molecules of the triazole can be coupled together through their alkyne groups with multi-azide linkers to form macrocycles. Research on 1,2,3-triazolium macrocycles, synthesized via click chemistry, has demonstrated their utility as receptors for molecular recognition of anionic species. nih.gov The unique electronic and structural properties of the triazole ring contribute to the selective binding of specific guests within the host's cavity.

Integration into Functional Organic Frameworks and Covalent Organic Frameworks (COFs)

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are of immense interest for applications in gas storage, separation, and catalysis. The propargyl group of this compound makes it an ideal building block for integration into these frameworks.

There are two primary approaches for its incorporation:

Direct Synthesis: Alkyne-containing organic molecules can be used as the "struts" or "linkers" in the direct solvothermal or mechanochemical synthesis of COFs. cd-bioparticles.net The rigidity of the alkyne bond helps in the formation of crystalline, porous structures. While this is more common for molecules with multiple alkyne groups, this compound could be used to terminate or functionalize the pores of a framework.

Post-Synthetic Modification (PSM): This is a powerful technique where a pre-existing framework is chemically modified. nih.govrsc.org A MOF or COF can be synthesized using linkers that contain an azide (B81097) (-N3) group. Subsequently, this compound can be permanently attached to these azide sites via the CuAAC click reaction. nih.gov This method allows for the precise installation of the 1,2,4-triazole functionality within the pores of the material without altering the underlying framework structure. escholarship.org This approach has been used to introduce a wide variety of functional groups into frameworks to tune their properties for specific applications.

A MOF functionalized with this compound would feature pores decorated with both the triazole ring and the newly formed 1,2,3-triazole from the click reaction, creating a nitrogen-rich environment suitable for selective gas adsorption or catalysis.

Table 2: Strategies for Incorporating Propargyl-Functionalized Units into Frameworks

| Framework Type | Incorporation Method | Description | Potential Outcome |

|---|---|---|---|

| MOF/COF | Post-Synthetic Modification (PSM) | Reaction of the terminal alkyne with azide-functionalized linkers in a pre-formed framework. nih.gov | Introduction of triazole functionality to tune porosity, stability, or catalytic activity. |

| COF | Direct Synthesis | Use of multi-alkyne linkers as building blocks during framework construction. cd-bioparticles.net | Creation of a crystalline, porous framework with inherent alkyne/triazole characteristics. |

Role in the Development of Functional Organic and Hybrid Materials (e.g., optoelectronic, stimuli-responsive)

The electronic properties of the 1,2,4-triazole ring, combined with the synthetic versatility of the propargyl group, make this compound a valuable component for functional organic materials.

Optoelectronic Materials: The 1,2,4-triazole moiety is highly electron-deficient, which imparts good electron-transport and hole-blocking properties. rsc.org This makes triazole derivatives attractive for use in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters or as electron-transport layers. nih.gov The propargyl group on this compound allows it to be easily "clicked" or coupled into larger π-conjugated systems, polymers, or dendrimers, effectively integrating the desirable electronic properties of the triazole into a material designed for optoelectronic applications. nih.gov

Stimuli-Responsive Materials: Stimuli-responsive or "smart" materials change their properties in response to external triggers like light, pH, or the presence of a chemical analyte. Materials incorporating imidazole (B134444) and triazole groups have been shown to exhibit acidochromism (color change with pH) due to the protonation/deprotonation of the nitrogen atoms. rsc.org By incorporating this compound into a polymer backbone or onto a surface, it is possible to create materials that respond to changes in pH or the presence of metal ions, leading to applications in sensing and switching devices.

Theoretical and Computational Investigations of 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole

Electronic Structure Analysis and Bonding Characteristics

The electronic landscape of a molecule dictates its fundamental chemical behavior. For 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary players in chemical reactions. The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or electron-donating character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

For 1,2,4-triazole (B32235) derivatives, the HOMO is typically characterized by significant contributions from the nitrogen lone pairs and the π-system of the triazole ring. In the case of this compound, the propargyl group's π-bond also contributes to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack. The LUMO, conversely, is generally a π* anti-bonding orbital distributed over the triazole ring. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 to -1.5 | Primarily π* character on the triazole ring |

| HOMO | -6.0 to -7.0 | Contributions from triazole π-system and propargyl C≡C bond |

Note: These values are estimated based on typical values for similar heterocyclic compounds and are for illustrative purposes. Actual values would require specific quantum chemical calculations.

The distribution of electron density within this compound is inherently uneven due to the presence of electronegative nitrogen atoms. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential.

Charge Distribution: Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges. The nitrogen atoms of the triazole ring are expected to carry negative charges, with the N4 atom being particularly electron-rich. The carbon atoms of the triazole ring will have positive charges, while the hydrogen atoms will also be slightly positive. The propargyl group will also exhibit charge separation, with the acetylenic carbons having a different charge environment compared to the methylene (B1212753) carbon.

Electrostatic Potential Mapping (MEP): An MEP surface provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms, indicating their suitability for electrophilic attack or coordination to metal ions. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton in the tautomeric form and the acetylenic proton.

Conformational Analysis and Rotational Barriers of the Propargyl Moiety

The propargyl group attached to the triazole ring is not static; it can rotate around the N-CH₂ single bond. This rotation gives rise to different conformers, each with a specific energy. Conformational analysis aims to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.

The potential energy surface (PES) for the rotation of the propargyl group can be mapped by systematically changing the dihedral angle defined by the atoms of the C-N-C-C backbone and calculating the energy at each step. ekb.eg It is expected that the most stable conformation would be one that minimizes steric hindrance between the propargyl group and the triazole ring. The energy difference between the most stable and least stable conformers represents the rotational barrier. ekb.egrsc.org This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as in a biological receptor or a crystal lattice. bit.edu.cn

Table 2: Estimated Rotational Barrier for the Propargyl Group

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

|---|---|---|

| Staggered (Minimum) | 0 | ~60°, 180°, 300° |

Note: These are estimated values based on typical rotational barriers for similar single bonds.

Reaction Pathway Analysis and Transition State Elucidation for Key Transformations

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy.

For this compound, several reactions are of interest, such as cycloadditions involving the alkyne group (e.g., "click" chemistry) or electrophilic substitution on the triazole ring. By modeling these reaction pathways, it is possible to determine the feasibility of a reaction and predict the structure of the products. For example, in a 1,3-dipolar cycloaddition reaction with an azide (B81097), computational studies could elucidate the structure of the transition state, confirming whether the reaction proceeds via a concerted or stepwise mechanism and predicting the regioselectivity of the resulting triazole product.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Vibrational Frequencies

Computational methods can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations would predict distinct signals for the protons and carbons of the triazole ring and the propargyl group. For example, the acetylenic proton is expected to have a characteristic chemical shift, as are the methylene protons adjacent to the triazole ring.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. bohrium.com Key predicted vibrational modes for this compound would include the C≡C stretch of the alkyne, the C-H stretch of the alkyne, the N-H stretch (if tautomers are considered), and various C-N and C=N stretching modes of the triazole ring. ijsr.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. bohrium.com The 1,2,4-triazole ring is expected to exhibit π → π* transitions. ijsr.net The presence of the propargyl group may slightly shift the absorption maxima compared to the parent triazole.

Table 3: Predicted Key Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Acetylenic H | 2.5-3.5 ppm |

| Methylene H (CH₂) | 4.5-5.5 ppm | |

| Triazole H | 7.5-8.5 ppm | |

| ¹³C NMR | Acetylenic C | 70-85 ppm |

| Methylene C (CH₂) | 35-45 ppm | |

| Triazole C | 140-155 ppm | |

| IR | C≡C stretch | 2100-2150 cm⁻¹ |

| ≡C-H stretch | 3250-3350 cm⁻¹ |

Note: These are typical ranges and would be refined by specific calculations.

Solvation Effects and Intermolecular Interactions in Condensed Phases

The properties and behavior of this compound can be significantly influenced by its environment, particularly in the liquid or solid state. Computational models can account for these effects.

Solvation Effects: The presence of a solvent can alter the electronic structure, conformational preferences, and reactivity of a molecule. Solvation can be modeled using either explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). ekb.egresearchgate.net For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and potentially influence the energy of transition states in reactions.

Intermolecular Interactions: In the solid state, molecules interact through non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The propargyl group can participate in C-H···N or C-H···π hydrogen bonds, while the triazole ring can engage in π-π stacking interactions. Computational methods can be used to model these interactions in dimers or larger clusters, providing insights into the crystal packing and solid-state properties of the compound. Understanding these interactions is crucial for materials science applications.

Future Perspectives and Emerging Research Avenues for 1 Prop 2 Yn 1 Yl 1h 1,2,4 Triazole

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives is continually evolving, with a strong emphasis on developing more efficient, economical, and environmentally benign processes. Future research concerning 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is likely to move beyond traditional batch synthesis towards more sustainable and innovative methodologies.

Key areas of development include:

Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation (MWI) offers significant advantages, including drastically reduced reaction times and improved yields. For instance, the synthesis of related S-propargylated 1,2,4-triazoles has been achieved in just 2 minutes under MWI, yielding excellent results (97–98%), whereas conventional methods require an hour. nih.govacs.orgresearchgate.net

Continuous-Flow Processes: Flow chemistry presents a novel, metal-free approach for the construction of the 1,2,4-triazole ring. rsc.org This methodology is atom-economical, highly selective, and safer for handling energetic intermediates, making it a prime candidate for the scalable and sustainable production of triazole derivatives. rsc.org

Green Catalysis: Research is focusing on eco-friendly, copper-free protocols for synthesizing triazoles. rsc.org The development of heterogeneous, recyclable catalysts, such as copper-zinc supported on Al2O3–TiO2, allows for the synthesis of 1,2,4-triazoles using air as a green oxidant under additive-free conditions, enhancing the sustainability of the process. rsc.org

Photochemical Methods: Emerging photochemical reactions provide new pathways for triazole synthesis. Photoexcitation of specific precursors can lead to triplet species that react with other reagents to form the 1,2,4-triazole ring, offering a novel and controllable synthetic route. researchgate.net

| Methodology | Key Advantages | Reported Findings for Related Triazoles |

|---|---|---|

| Microwave-Assisted Synthesis | Drastically reduced reaction times, higher yields. | Reaction time reduced from 1 hour to 2 minutes with yields >97%. nih.govacs.org |

| Continuous-Flow Synthesis | High selectivity, atom economy, improved safety, metal-free. | Enables efficient and safe construction of the triazole ring without chromatography. rsc.org |

| Heterogeneous Catalysis | Recyclable catalyst, use of air as oxidant, ligand/base-free. | Allows for multiple catalyst reuse cycles without significant loss of activity. rsc.org |

Expansion of Applications in Niche and High-Performance Material Technologies

The unique electronic properties of the 1,2,4-triazole ring, combined with the versatile reactivity of the propargyl group, position this compound as a promising candidate for next-generation materials.

Organic Electronics: The 1,2,4-triazole system is known for its excellent electron-transport and hole-blocking properties due to its highly electron-deficient nature. researchgate.net This makes its derivatives suitable for use in advanced light-emitting devices such as OLEDs (Organic Light-Emitting Diodes) and PLEDs (Polymer Light-Emitting Diodes), as well as in organic photovoltaic cells. researchgate.net The propargyl group can be used for polymerization or for grafting the molecule onto other material backbones.

High-Energy Density Materials (HEDMs): The high nitrogen content and thermal stability of the triazole ring are desirable characteristics for HEDMs. Computational studies using Density Functional Theory (DFT) have been employed to design novel HEDMs based on bridged 1,2,4-triazole N-oxides. nih.govresearchgate.net These theoretical molecules exhibit high densities (1.87–1.98 g/cm³), impressive detonation velocities (9.28–9.49 km/s), and high detonation pressures (up to 41.31 GPa), making them promising candidates for environmentally friendly energetic materials. nih.govmdpi.comrsc.org The propargyl group on this compound could serve as a point of attachment for energetic moieties like nitro or azo groups.

Functional Polymers: The terminal alkyne of the propargyl group is an ideal functional handle for polymerization reactions, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." mdpi.com This allows for the synthesis of dense 1,2,3-triazole polymers with tailored properties. Such polymers are being explored for applications ranging from advanced coatings to functional materials where the high density of triazole rings can impart specific properties like metal chelation or altered solubility. mdpi.comlifechemicals.com

| Material Technology | Relevant Properties of this compound | Potential Application |

|---|---|---|

| Organic Electronics | Electron-deficient 1,2,4-triazole ring. | Electron-transport layers in OLEDs and PLEDs. researchgate.net |

| High-Energy Density Materials | High nitrogen content, thermal stability, reactive alkyne for functionalization. | Precursor for insensitive and high-performance energetic compounds. nih.govmdpi.com |

| Functional Polymers | Terminal alkyne suitable for "click" polymerization. | Synthesis of polymers with high triazole density for specialized applications. mdpi.com |

Integration into Advanced Catalytic Systems and Cascade Reactions

While not a catalyst itself, this compound is a critical component for integration into powerful catalytic reactions, enabling the construction of complex molecules through cascade or multi-component processes.

The primary role of this compound is as a building block in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org This reaction is renowned for its high efficiency, regioselectivity, and mild reaction conditions, making it a cornerstone of click chemistry. mdpi.com The propargyl group of the molecule reacts readily with a wide array of organic azides, allowing it to be "clicked" onto other molecular scaffolds. nih.govresearchgate.net This process can be integrated into one-pot, multi-component reactions that resemble cascade sequences, where the triazole is formed and then immediately functionalized.

Furthermore, the nitrogen atoms of the 1,2,4-triazole ring can act as ligands, coordinating with transition metals. mdpi.com This opens up the possibility of designing novel organometallic complexes where this compound or its derivatives serve as ligands, potentially leading to new catalytic systems with unique reactivity. Research into chiral phosphoric acid-catalyzed cyclodehydration reactions to form atropisomeric N-aryl 1,2,4-triazoles highlights the potential for developing asymmetric catalytic syntheses involving the triazole core. nih.gov

Exploration of Bio-Inspired Architectures and Hybrid Materials (focus on chemical synthesis, not biological activity)

Molecular hybridization, the strategy of combining two or more distinct chemical scaffolds into a single molecule, is a powerful tool for creating novel functional materials. This compound is an ideal substrate for this approach due to the synthetic accessibility of its terminal alkyne.

The most prominent synthetic application is its use in CuAAC to ligate the 1,2,4-triazole moiety to other heterocyclic cores. nih.govacs.org For example, it can be reacted with various functionalized azides to create a library of 1,2,4-triazole-1,2,3-triazole molecular conjugates. nih.govresearchgate.net In these hybrid architectures, the resulting 1,4-disubstituted 1,2,3-triazole ring acts as a stable and rigid linker between the two different heterocyclic systems. nih.govacs.org

Metal-free, base-promoted multicomponent reactions offer another synthetic route to hybrid molecules. rsc.org These one-pot reactions can link 1,2,4-triazoles to other scaffolds, such as 1,3-diones, via a benzyl (B1604629) bridge, demonstrating the versatility of the triazole core in constructing complex molecular frameworks under mild conditions. rsc.org These synthetic strategies are key to developing new materials where the combined properties of the linked moieties can be explored.

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Research

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental research provides a powerful paradigm for accelerating the discovery and development of new applications for this compound.

This synergistic approach is being used to:

Predict and Rationalize Molecular Properties: DFT calculations are employed to investigate the geometric and electronic properties of triazole derivatives. nih.govnih.gov This includes optimizing molecular geometries and calculating key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and global hardness. nih.govacs.org These parameters help in understanding the molecule's stability, reactivity, and potential for use in electronic materials. nih.gov

Elucidate Reaction Mechanisms: Computational studies can provide insights into the pathways of chemical reactions, helping to explain experimental outcomes. nih.gov For example, modeling can confirm the involvement of specific intermediates or rationalize the regioselectivity observed in cycloaddition reactions.

Design Novel Materials: As seen in the field of HEDMs, DFT is a crucial tool for the in silico design of new molecules with targeted properties. nih.govresearchgate.netmdpi.com By calculating properties like density, heat of formation, and detonation performance before undertaking complex synthesis, researchers can prioritize the most promising candidates for experimental investigation. nih.gov

Corroborate Experimental Data: Computational results are often used to support experimental findings. For instance, calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure of a synthesized compound. mdpi.comdnu.dp.ua

| Computational Parameter | Significance in Research | Example Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. | Predicting stability and suitability for optoelectronic applications. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions to identify electrophilic and nucleophilic sites. | Understanding intermolecular interactions and reaction sites. nih.gov |

| Calculated Heat of Formation | Measures the energy content of a molecule. | Designing and evaluating potential high-energy density materials. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular bonding. | Investigating hyperconjugative interactions and molecular stability. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?

A one-pot synthesis using NaOH as a base is a common method for preparing 1,2,4-triazole derivatives. For example, similar compounds are synthesized via nucleophilic substitution or cyclization reactions under mild conditions (50–80°C) with yields exceeding 70%. Purification via recrystallization or column chromatography is recommended to isolate the product. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- NMR : The triazole ring protons (H-3 and H-5) resonate between δ 7.5–8.5 ppm. The propargyl (prop-2-yn-1-yl) group shows distinct signals: the terminal alkyne proton (~δ 2.5–3.0 ppm) and a carbon signal at ~70–80 ppm in NMR.

- LC-MS : The molecular ion peak [M+H] should align with the molecular formula .

- FT-IR : Stretching vibrations for the triazole ring (C=N, ~1600 cm) and alkyne C≡C (~2100 cm) are diagnostic .

Q. How can researchers determine the solubility and pKa of this compound in different solvents?

Solubility can be assessed via gravimetric analysis in solvents like water, DMSO, or ethanol. For pKa determination, potentiometric titration in aqueous-organic mixtures (e.g., 50% ethanol) is effective. The triazole’s basicity (pKa ~2–4) is influenced by the electron-withdrawing propargyl group, which can be compared to other 1,2,4-triazole derivatives using Hammett plots .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data for this compound, and what discrepancies might arise?

DFT calculations (e.g., B3LYP/6-311G+(d,p)) predict molecular geometry, vibrational frequencies, and electronic properties. Discrepancies between experimental and computed IR/NMR data often arise from solvent effects or incomplete basis sets. For example, the alkyne moiety’s electron density may be overestimated in gas-phase calculations, requiring implicit solvation models (e.g., PCM) for accuracy .

Q. What strategies are recommended for resolving contradictions in bioactivity data between in vitro and computational docking studies?

- Experimental Validation : Reassess assay conditions (e.g., pH, temperature) to ensure enzyme activity.

- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility or solvation effects.

- SAR Analysis : Compare results with structurally related compounds (e.g., COX-2 inhibitors or antimicrobial triazoles) to identify critical substituents .

Q. How can researchers design experiments to evaluate the compound’s potential as a chiral catalyst or ligand in asymmetric synthesis?

The propargyl group’s linear geometry and π-electron density make it a candidate for coordinating transition metals (e.g., Cu, Pd). Advanced studies could:

- Synthesize metal complexes and characterize them via X-ray crystallography.

- Test catalytic efficiency in model reactions (e.g., Sonogashira coupling).

- Compare enantioselectivity with bulkier substituents (e.g., aryl groups) to assess steric effects .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) due to potential irritancy.

- Avoid exposure to open flames (propargyl groups are flammable).

- Store in airtight containers under inert gas to prevent oxidation .

Q. How can impurity profiling (e.g., Prothioconazole Impurity 1 analogs) inform quality control for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.